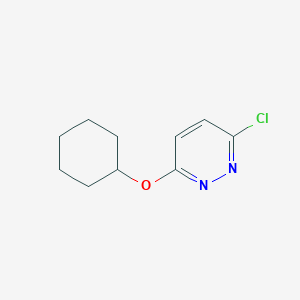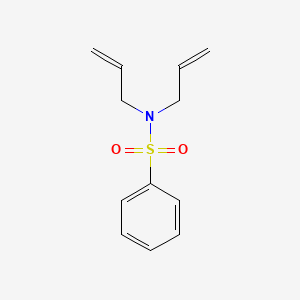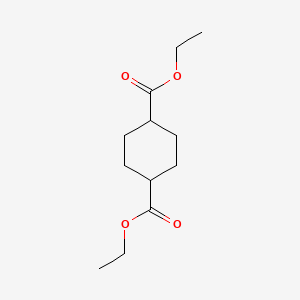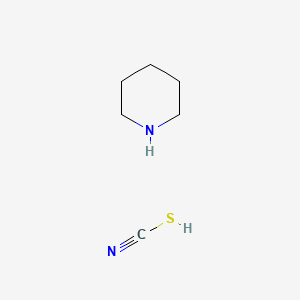
Ácido tiociánico piperidina
Descripción general
Descripción
Thiocyanic acid, compound with piperidine (1:1), also known as piperidine thiocyanate, is a chemical compound with the molecular formula C6H12N2S. This compound is formed by the combination of thiocyanic acid and piperidine in a 1:1 molar ratio. It is a crystalline powder that is white to off-white in color and is known for its stability and non-reactive nature.
Aplicaciones Científicas De Investigación
Thiocyanic acid, compound with piperidine (1:1), has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
Thiocyanic acid piperidine, also known as Thiocyanic acid, compd. with piperidine (1:1) or piperidine;thiocyanic acid, is a compound that has been found to have significant therapeutic properties . The primary targets of Thiocyanic acid piperidine are various types of cancer cells, including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Mode of Action
Thiocyanic acid piperidine interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
Thiocyanic acid piperidine affects multiple biochemical pathways. It has antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties allow it to be used in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective . It also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Pharmacokinetics
The pharmacokinetics of Thiocyanic acid piperidine involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that piperine, a piperidine alkaloid, can enhance the bioavailability of several drugs . This suggests that Thiocyanic acid piperidine may also have similar properties, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of Thiocyanic acid piperidine’s action include the inhibition of cell migration, cell cycle arrest, and the inhibition of the survivability of cancer cells . It also has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in various pathological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, compound with piperidine (1:1), typically involves the reaction of thiocyanic acid with piperidine under controlled conditions. One common method is to dissolve thiocyanic acid in an appropriate solvent, such as ethanol or water, and then add piperidine to the solution. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
Industrial production of thiocyanic acid, compound with piperidine (1:1), follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors, and the product is purified through multiple recrystallization steps to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, compound with piperidine (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to replace the thiocyanate group, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of products, including halides and other substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid: A related compound with the formula HSCN.
Isothiocyanic acid: A tautomer of thiocyanic acid with the formula HNCS.
Piperidine: A nitrogen-containing heterocycle with the formula C5H11N
Uniqueness
Thiocyanic acid, compound with piperidine (1:1), is unique due to its combination of thiocyanic acid and piperidine, resulting in distinct chemical and physical properties. Its stability and non-reactive nature make it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
piperidine;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.CHNS/c1-2-4-6-5-3-1;2-1-3/h6H,1-5H2;3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUXWFCTZRENLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066770 | |
| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22205-64-7 | |
| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22205-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocyanic acid, compound with piperidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




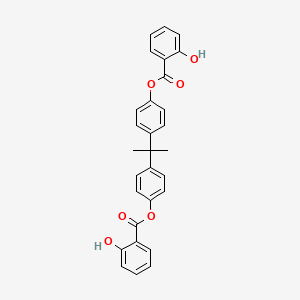
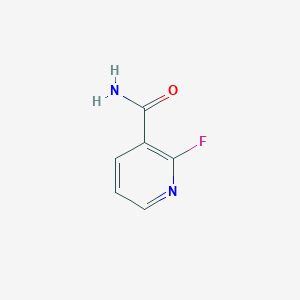
![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)
